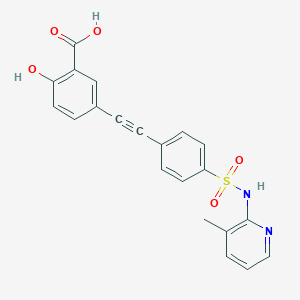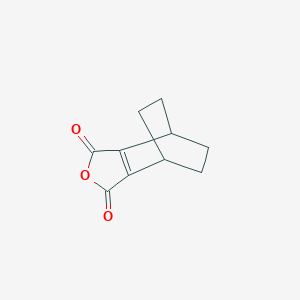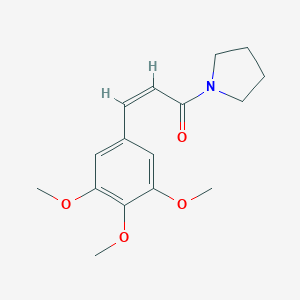
Piperlotine D
Descripción general
Descripción
Piperlotine D is a natural product that can be extracted from Piper lolot . It is an antiplatelet aggregation agent and has been found to inhibit arachidonic acid-induced platelet aggregation with an IC50 of 43.4 μg/mL .
Synthesis Analysis
Piperlotines, including Piperlotine D, have been synthesized through various methods, often involving the use of catalysts, hazardous reagents, anhydrous media, or coupling reagents . A greener method of synthesis has been developed through mechanochemical activation under solvent-free conditions . This process involves the reaction of a β-amidophosphonate, K2CO3, and an aromatic aldehyde .Molecular Structure Analysis
The molecular formula of Piperlotine D is C16H21NO4 . Its structure includes an α,β-unsaturated amide moiety . The exact mass is 291.14705815 g/mol .Chemical Reactions Analysis
The synthesis of Piperlotine D involves a reaction of a β-amidophosphonate, K2CO3, and an aromatic aldehyde . This mechanochemical process is under thermodynamic control because only the E isomer is isolated for every reaction .Physical And Chemical Properties Analysis
Piperlotine D has a molecular weight of 291.34 g/mol . It has a topological polar surface area of 48 Ų . The compound has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación
Antiplatelet Aggregatory Activity
Piperlotine D, along with other compounds like piperlotine A, piperlotine C, and piperlotine E, has been isolated from the leaves of Piper lolot . These compounds have shown potent inhibitory activity on platelet aggregation induced by arachidonic acid (AA) and platelet activating factor (PAF) . This suggests that Piperlotine D could have potential applications in the treatment of conditions where platelet aggregation plays a significant role, such as cardiovascular diseases .
Anti-inflammatory Activity
Piperlotines, including Piperlotine D, have been associated with anti-inflammatory activity . While the specific mechanisms of action are not fully understood, this suggests potential applications in the treatment of inflammatory conditions .
Mecanismo De Acción
Target of Action
Piperlotine D is a natural product extracted from Piper lolot . It primarily targets platelets, acting as an antiplatelet aggregation agent . Platelets play a crucial role in blood clotting, and their aggregation can lead to thrombosis. Therefore, inhibiting platelet aggregation is a common strategy in the prevention of cardiovascular diseases.
Mode of Action
Piperlotine D interacts with its targets by inhibiting the aggregation of platelets induced by arachidonic acid . Arachidonic acid is a fatty acid that is released from the cell membrane phospholipids in response to cellular injury. It is converted by cyclooxygenase enzymes into thromboxane A2, a potent inducer of platelet aggregation. By inhibiting this process, Piperlotine D prevents the formation of blood clots.
Biochemical Pathways
The primary biochemical pathway affected by Piperlotine D is the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that mediate various physiological processes, including inflammation and hemostasis. By inhibiting arachidonic acid-induced platelet aggregation, Piperlotine D disrupts this pathway, potentially affecting these processes.
Result of Action
The molecular and cellular effects of Piperlotine D’s action primarily involve the prevention of platelet aggregation . This can result in reduced blood clot formation, potentially preventing thrombotic events such as stroke and myocardial infarction.
Propiedades
IUPAC Name |
(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperlotine D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



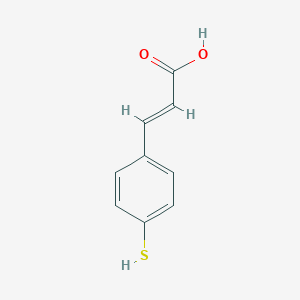
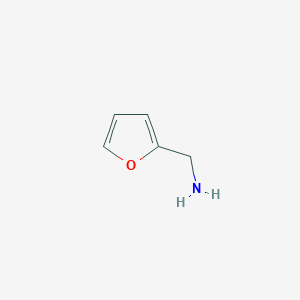
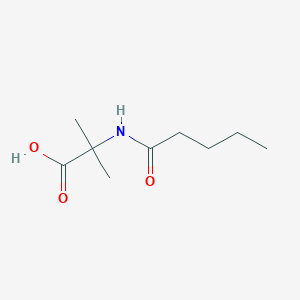
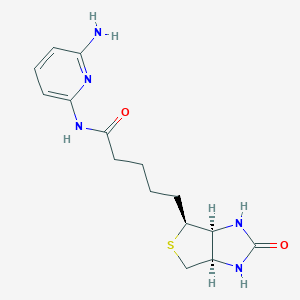
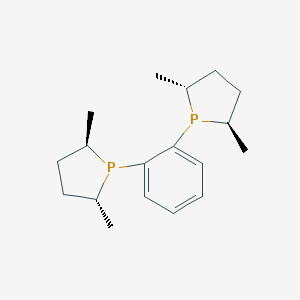
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
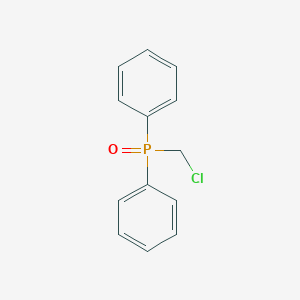

![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
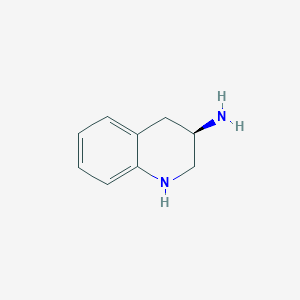
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
